![molecular formula C8H15NO B15309269 7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
7-Methoxy-4-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4-azaspiro[25]octane is a chemical compound with the molecular formula C8H15NO It is a spiro compound, which means it contains a spiro-connected bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method typically involves the use of starting materials such as 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by steps including substitution, hydrogenation, cyclization, and reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-4-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
7-Methoxy-4-azaspiro[2.5]octane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Spirotetramat: A second-generation insecticide with a spiro structure similar to 7-Methoxy-4-azaspiro[2.5]octane.
2-Azaspiro[3.4]octane: Another spiro compound with similar structural features.
Uniqueness: 7-Methoxy-4-azaspiro[25]octane is unique due to its specific spiro-connected bicyclic structure and the presence of a methoxy group
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
7-methoxy-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-5-9-8(6-7)3-4-8/h7,9H,2-6H2,1H3 |
Clé InChI |
MHGFAYQHXSQDIS-UHFFFAOYSA-N |
SMILES canonique |
COC1CCNC2(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


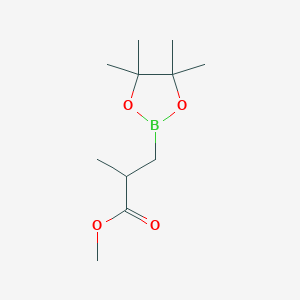

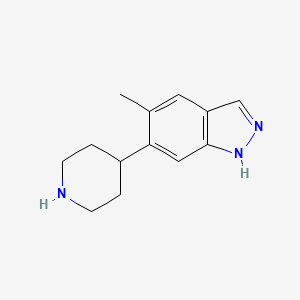
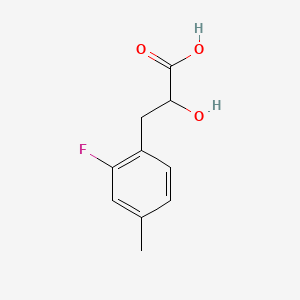
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
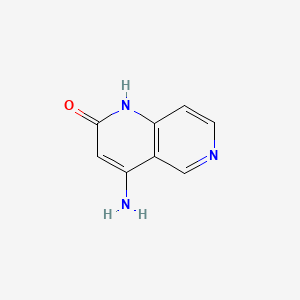
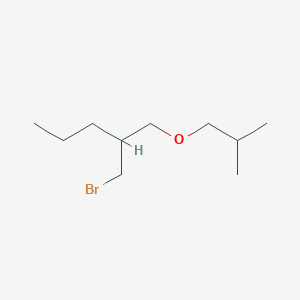
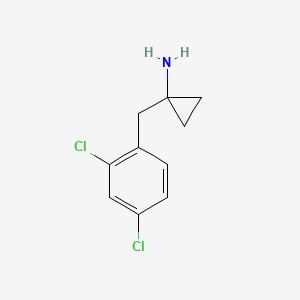
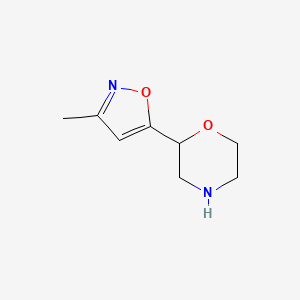
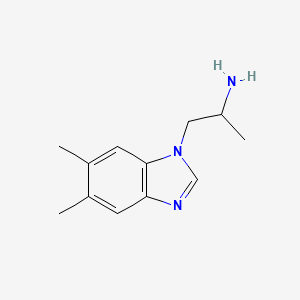
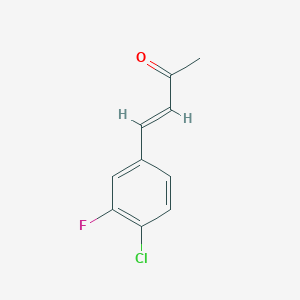

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
